N-ethyl-2-fluoro-4-nitro-N-nitrosoaniline
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Overview
Description
N-ethyl-2-fluoro-4-nitro-N-nitrosoaniline is an organic compound with the molecular formula C8H9FN2O3 It is a derivative of aniline, characterized by the presence of ethyl, fluoro, nitro, and nitroso groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-fluoro-4-nitro-N-nitrosoaniline typically involves multiple steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 2-fluoro-4-nitroaniline.
Ethylation: The nitroaniline derivative is then subjected to ethylation using ethyl iodide in the presence of a base such as potassium carbonate to yield N-ethyl-2-fluoro-4-nitroaniline.
Nitrosation: Finally, the ethylated compound is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to introduce the nitroso group, forming this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-fluoro-4-nitro-N-nitrosoaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, often in the presence of a base.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products
Reduction: N-ethyl-2-fluoro-4-amino-N-nitrosoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: this compound.
Scientific Research Applications
N-ethyl-2-fluoro-4-nitro-N-nitrosoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-2-fluoro-4-nitro-N-nitrosoaniline involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluoro and nitro groups may also contribute to the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-fluoro-4-nitroaniline: Lacks the nitroso group, making it less reactive in certain contexts.
N-methyl-4-nitro-N-nitrosoaniline: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
2-fluoro-4-nitroaniline: Lacks both the ethyl and nitroso groups, resulting in different reactivity and applications.
Properties
Molecular Formula |
C8H8FN3O3 |
---|---|
Molecular Weight |
213.17 g/mol |
IUPAC Name |
N-ethyl-N-(2-fluoro-4-nitrophenyl)nitrous amide |
InChI |
InChI=1S/C8H8FN3O3/c1-2-11(10-13)8-4-3-6(12(14)15)5-7(8)9/h3-5H,2H2,1H3 |
InChI Key |
FXGMCRJPZFBQIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=C(C=C(C=C1)[N+](=O)[O-])F)N=O |
Origin of Product |
United States |
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